

# 2,4-Dichloroquinazoline-8-carbonitrile CAS number 1150617-71-2

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** 2,4-Dichloroquinazoline-8-carbonitrile

**Cat. No.:** B1416606

[Get Quote](#)

An In-Depth Technical Guide to **2,4-Dichloroquinazoline-8-carbonitrile**

## Abstract

This technical guide provides a comprehensive overview of **2,4-Dichloroquinazoline-8-carbonitrile**, a pivotal heterocyclic building block in modern medicinal chemistry. As a highly functionalized quinazoline derivative, its strategic importance lies in the differential reactivity of its two chlorine atoms and the synthetic versatility of the 8-position carbonitrile group. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, chemical reactivity, potential applications, and safe handling. The protocols and mechanistic discussions are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

## Introduction and Strategic Importance

**2,4-Dichloroquinazoline-8-carbonitrile** is a specialized organic compound belonging to the quinazoline family, which are fused heterocyclic systems comprising a benzene ring and a pyrimidine ring. The quinazoline scaffold is recognized as a "privileged structure" in drug discovery, forming the core of numerous approved therapeutic agents.<sup>[1]</sup> The subject of this guide is distinguished by three key functional groups: two chlorine atoms at the C2 and C4 positions and a carbonitrile (-C≡N) group at the C8 position.

This specific arrangement of functional groups makes **2,4-dichloroquinazoline-8-carbonitrile** an exceptionally valuable intermediate for the synthesis of complex molecular libraries. The dichloro substituents serve as reactive handles for sequential and regioselective nucleophilic substitution reactions, while the carbonitrile group offers a distinct site for further chemical elaboration. These features allow for the systematic exploration of structure-activity relationships (SAR), a cornerstone of modern drug design. Derivatives of the 2,4-dichloroquinazoline core are integral to the development of targeted therapies, including kinase inhibitors, anti-cancer agents, and modulators of various cell signaling pathways.[\[2\]](#)[\[3\]](#)

## Physicochemical and Spectroscopic Profile

Precise experimental data for **2,4-dichloroquinazoline-8-carbonitrile** is not widely published. The following data is compiled from supplier information and predictive analysis based on structurally related compounds, such as 2,4-dichloroquinazoline and its other isomers.[\[4\]](#)[\[5\]](#)[\[6\]](#)

Property	Value / Description	Source / Rationale
CAS Number	1150617-71-2	-
Molecular Formula	$C_9H_3Cl_2N_3$	Calculated
Molecular Weight	224.05 g/mol	Calculated[6]
Appearance	Expected to be a crystalline solid (e.g., white to yellow powder)	Analogy to similar compounds[7]
Melting Point	145 - 147 °C	Data for the parent 2,4-dichloroquinazoline
Solubility	Insoluble in water; soluble in common organic solvents like THF, Dichloromethane, and DMF.	General property of similar structures[8]
$^1H$ NMR (Predicted)	Aromatic region (approx. 7.5-8.5 ppm), exhibiting complex splitting patterns characteristic of a tri-substituted benzene ring.	Based on general principles[5]
$^{13}C$ NMR (Predicted)	Signals for nitrile carbon (~115-120 ppm), aromatic carbons (~120-155 ppm), and carbons bearing chlorine (~155-165 ppm).	Based on general principles[5]
IR Spectroscopy	Characteristic peaks for C≡N stretch (~2220-2240 $cm^{-1}$ ), C≡N and C=C stretches in the aromatic region (~1450-1600 $cm^{-1}$ ), and C-Cl stretches (~600-800 $cm^{-1}$ ).	Based on functional group analysis

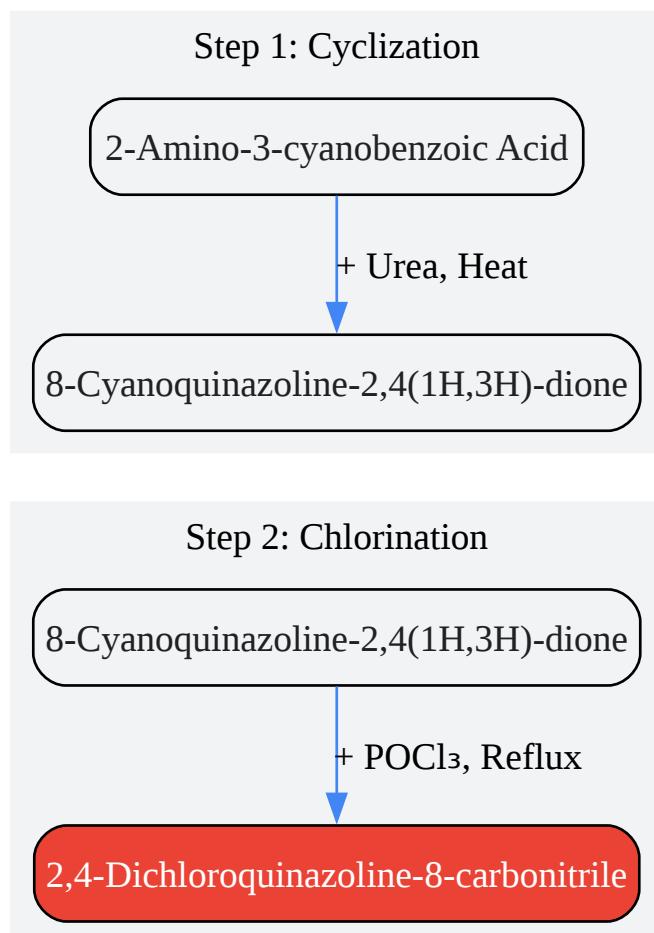
## Synthesis and Mechanistic Insights

The synthesis of **2,4-dichloroquinazoline-8-carbonitrile** is not explicitly detailed in readily available literature, but a robust synthetic route can be reliably constructed based on established methodologies for analogous quinazoline derivatives.<sup>[9][10][11]</sup> The process is typically a two-step sequence starting from the appropriately substituted anthranilic acid.

## Synthetic Workflow

The logical precursor for this target is 2-amino-3-cyanobenzoic acid. The synthesis proceeds as follows:

- Step 1: Cyclization to form the Quinazoline-2,4-dione. The precursor, 2-amino-3-cyanobenzoic acid, is reacted with a cyclizing agent like urea or potassium cyanate. This reaction involves the formation of an intermediate ureide, which then undergoes intramolecular cyclization upon heating to form 8-cyanoquinazoline-2,4(1H,3H)-dione.
- Step 2: Aromatic Chlorination. The resulting dione is treated with a potent chlorinating agent, most commonly phosphorus oxychloride ( $\text{POCl}_3$ ), often with a catalytic amount of an amine base like N,N-dimethylaniline. This reaction converts the tautomeric hydroxyl groups of the dione into chlorine atoms, yielding the final product.



[Click to download full resolution via product page](#)

Caption: General synthetic workflow for **2,4-dichloroquinazoline-8-carbonitrile**.

## Experimental Protocol: Synthesis via Chlorination

Disclaimer: This protocol is a representative example based on established procedures for similar compounds. All laboratory work should be conducted by trained personnel with appropriate safety precautions.

Objective: To synthesize **2,4-dichloroquinazoline-8-carbonitrile** from 8-cyanoquinazoline-2,4(1H,3H)-dione.

Materials:

- 8-cyanoquinazoline-2,4(1H,3H)-dione (1.0 eq)

- Phosphorus oxychloride (POCl<sub>3</sub>) (10-15 eq, serves as reagent and solvent)
- N,N-Dimethylaniline (catalytic, ~0.1 eq)
- Toluene
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Dichloromethane (DCM)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, combine 8-cyanoquinazoline-2,4(1H,3H)-dione and N,N-dimethylaniline.
- Carefully add phosphorus oxychloride (POCl<sub>3</sub>) to the flask in a fume hood.
- Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Carefully remove the excess POCl<sub>3</sub> under reduced pressure. Causality: Removing excess POCl<sub>3</sub> is crucial before aqueous workup to prevent a highly exothermic and hazardous reaction with water.
- Co-evaporate the residue with toluene (2-3 times) to ensure all traces of POCl<sub>3</sub> are removed.
- Slowly and carefully pour the cooled residue onto crushed ice. This step must be done with extreme caution in a fume hood.
- Neutralize the acidic aqueous mixture by slowly adding saturated NaHCO<sub>3</sub> solution until the pH is ~7-8.
- Extract the aqueous layer with dichloromethane (3 x volumes).

- Combine the organic extracts, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and filter.
- Concentrate the filtrate under reduced pressure to yield the crude product.
- Purify the crude solid by recrystallization or column chromatography to obtain pure **2,4-dichloroquinazoline-8-carbonitrile**.

## Chemical Reactivity and Derivatization Potential

The synthetic utility of **2,4-dichloroquinazoline-8-carbonitrile** stems from the differential reactivity of its chloro substituents in nucleophilic aromatic substitution ( $\text{S}_{\text{n}}\text{Ar}$ ) reactions.

## Regioselective Nucleophilic Substitution

The chlorine atom at the C4 position is significantly more reactive towards nucleophiles than the chlorine at the C2 position.[12] This regioselectivity is a key feature that allows for controlled, stepwise derivatization.

- Attack at C4 (Milder Conditions): Reaction with a nucleophile (e.g., a primary amine, alcohol, or thiol) at low to ambient temperatures (0-25 °C) results in selective substitution at the C4 position.[12]
- Attack at C2 (Harsher Conditions): Substitution of the remaining chlorine at the C2 position requires more forcing conditions, such as elevated temperatures (reflux).[12][13]

**Mechanistic Rationale:** The enhanced reactivity at C4 is attributed to better stabilization of the negative charge in the Meisenheimer intermediate through resonance involving the adjacent N1 nitrogen atom.



[Click to download full resolution via product page](#)

Caption: Regioselective substitution pathway for **2,4-dichloroquinazoline-8-carbonitrile**.

## Transformations of the Carbonitrile Group

The 8-position carbonitrile is a versatile functional group that can be converted into other important moieties, further expanding the synthetic possibilities:

- Hydrolysis: Can be hydrolyzed to a carboxylic acid (-COOH) under acidic or basic conditions.
- Reduction: Can be reduced to a primary amine (-CH<sub>2</sub>NH<sub>2</sub>) using reducing agents like lithium aluminum hydride (LiAlH<sub>4</sub>).
- Cycloadditions: Can participate in cycloaddition reactions to form heterocyclic rings like tetrazoles.

## Safety and Handling

While a specific Safety Data Sheet (SDS) for **2,4-dichloroquinazoline-8-carbonitrile** is not readily available, data from the parent compound, 2,4-dichloroquinazoline, provides a strong basis for its hazard profile.<sup>[7]</sup> It should be handled as a hazardous substance.

Hazard Category	GHS Hazard Statement	Precautionary Measures
Acute Toxicity	H302: Harmful if swallowed. H330: Fatal if inhaled.	P260: Do not breathe dust. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.
Skin Corrosion	H314: Causes severe skin burns and eye damage.	P280: Wear protective gloves/protective clothing/eye protection/face protection.
Sensitization	H317: May cause an allergic skin reaction.	P272: Contaminated work clothing must not be allowed out of the workplace.
Irritation	H335: May cause respiratory irritation.	P271: Use only outdoors or in a well-ventilated area.

Handling Recommendations:

- Always handle this compound within a certified chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.
- Avoid generating dust.
- Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[14]

## Conclusion

**2,4-Dichloroquinazoline-8-carbonitrile** stands out as a highly valuable and versatile building block for chemical synthesis and drug discovery. Its key attributes—the quinazoline core, regioselectively addressable chlorine atoms, and a modifiable carbonitrile handle—provide chemists with a powerful platform for creating diverse molecular architectures. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of novel therapeutics and advanced chemical probes.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fast and efficient synthesis of quinazoline derivatives [morressier.com]
- 3. CN102584721A - Synthetic method of 2,4-dichloroquinazoline derivative - Google Patents [patents.google.com]
- 4. 2,4-Dichloro-quinazoline-8-carbonitrile | 1150617-71-2 [chemicalbook.com]
- 5. [benchchem.com](http://benchchem.com) [benchchem.com]
- 6. [echemi.com](http://echemi.com) [echemi.com]
- 7. [fishersci.com](http://fishersci.com) [fishersci.com]

- 8. Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,4-Dichloroquinazoline synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. CN101475537A - Preparation of 2,4-dichloroquinazoline - Google Patents [patents.google.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [2,4-Dichloroquinazoline-8-carbonitrile CAS number 1150617-71-2]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1416606#2-4-dichloroquinazoline-8-carbonitrile-cas-number-1150617-71-2]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)